molecular formula C23H27F3N2O3 B11500707 3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one

3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one

Cat. No.: B11500707
M. Wt: 436.5 g/mol
InChI Key: AXJSQROUKAAGTJ-NEQQTRLVSA-N
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Description

3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one is a complex organic compound featuring a trifluoromethoxy group, an indole moiety, and a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The trifluoromethoxy group can be introduced using a silver-catalyzed trifluoromethoxylation reaction . The final step involves the coupling of the indole derivative with the cyclohexenone structure through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the cyclohexenone structure can yield cyclohexanone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The indole moiety can interact with various enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one is unique due to its combination of a trifluoromethoxy group, an indole moiety, and a cyclohexenone structure

Properties

Molecular Formula

C23H27F3N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

(2E)-2-(1-hydroxypentylidene)-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylimino]cyclohexan-1-one

InChI

InChI=1S/C23H27F3N2O3/c1-3-4-7-20(29)22-19(6-5-8-21(22)30)27-12-11-16-14(2)28-18-10-9-15(13-17(16)18)31-23(24,25)26/h9-10,13,28-29H,3-8,11-12H2,1-2H3/b22-20+,27-19?

InChI Key

AXJSQROUKAAGTJ-NEQQTRLVSA-N

Isomeric SMILES

CCCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CCCC1=O)/O

Canonical SMILES

CCCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CCCC1=O)O

Origin of Product

United States

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